Trimethylsulfonium hydroxide

Catalog No.
S639982
CAS No.
17287-03-5
M.F
C3H10OS
M. Wt
94.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsulfonium hydroxide

CAS Number

17287-03-5

Product Name

Trimethylsulfonium hydroxide

IUPAC Name

trimethylsulfanium;hydroxide

Molecular Formula

C3H10OS

Molecular Weight

94.18 g/mol

InChI

InChI=1S/C3H9S.H2O/c1-4(2)3;/h1-3H3;1H2/q+1;/p-1

InChI Key

MDTPTXSNPBAUHX-UHFFFAOYSA-M

SMILES

C[S+](C)C.[OH-]

Synonyms

trimethylsulfonium, trimethylsulfonium chloride, trimethylsulfonium hydroxide, trimethylsulfonium iodide, trimethylsulfonium nitrate, trimethylsulphonium chloride

Canonical SMILES

C[S+](C)C.[OH-]

The exact mass of the compound Trimethylsulfonium hydroxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethylsulfonium hydroxide (TMSH, CAS 17287-03-5) is a highly efficient, single-step methylating and transesterification reagent primarily utilized in gas chromatography-mass spectrometry (GC-MS) and thermally assisted hydrolysis and methylation (THM-GC) [1]. Unlike traditional multi-step derivatization protocols that require extensive heating, biphasic extraction, and drying, TMSH facilitates rapid on-column or injection-port derivatization of carboxylic acids, phenols, and lipids into their corresponding methyl esters [2]. Its unique thermal decomposition profile, which yields highly volatile dimethyl sulfide and methanol, makes it a critical procurement choice for high-throughput lipidomics, automated environmental analysis, and astrobiology instrumentation where minimizing artifact formation and protecting capillary columns is paramount [3].

Research Fit

Workflow One-step THM-GC methylation directly in injection port or pyrolyzer
Selection Minimizes PUFA isomerization artifacts vs. stronger alkalis
Use Context Methanolic solution for carboxylic acid, phenol, and lipid derivatization

Substituting TMSH with conventional reagents like tetramethylammonium hydroxide (TMAH) or boron trifluoride-methanol (BF3-MeOH) introduces severe analytical limitations in specific workflows. TMAH, a common thermochemolysis alternative, possesses strong alkalinity that induces extensive thermal isomerization and degradation of polyunsaturated fatty acids (PUFAs), rendering it unsuitable for complex lipid profiling [1]. Furthermore, TMAH generates less volatile byproducts that can rapidly degrade GC capillary columns and overwhelm detectors [2]. Conversely, acid-catalyzed substitutes like BF3-MeOH require lengthy, high-temperature incubations (often up to 95 °C) and complex biphasic extractions, which drastically reduce laboratory throughput and risk the thermal degradation of heat-labile metabolites [3]. Consequently, substituting TMSH compromises both analytical accuracy for sensitive compounds and the operational efficiency of automated GC-MS workflows.

Substitution Risk

TMAH Induces extensive PUFA isomerization and degradation, compromising fatty acid profile validity
TMPAH Generates interfering byproducts from reagent self-degradation, reducing chromatographic purity
Diazomethane / TMSD Present explosion hazards and require controlled handling; not a direct substitution for routine workflows

Preventing PUFA Isomerization in THM-GC

In thermally assisted hydrolysis and methylation (THM-GC) of lipids, the choice of organic alkali dictates the integrity of polyunsaturated fatty acids (PUFAs). When utilizing tetramethylammonium hydroxide (TMAH) at 400 °C, highly unsaturated lipids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) undergo severe thermal isomerization and degradation, virtually eliminating their peaks from the pyrogram [1]. In contrast, TMSH operates effectively without causing this undesirable isomerization, allowing clear, highly sensitive detection of PUFAs containing 5 or 6 double bonds [1].

Evidence DimensionPUFA (EPA/DHA) peak integrity and isomerization during pyrolysis at 400 °C
Target Compound DataClear detection of EPA/DHA with minimal artifact isomer peaks
Comparator Or BaselineTMAH: Virtual elimination of EPA/DHA peaks due to severe thermal isomerization/degradation
Quantified DifferenceNear-total prevention of TMAH-induced PUFA degradation
ConditionsReactive Py-GC (THM-GC) of zooplankton/lipid samples at 400 °C

Ensures accurate quantification of high-value omega-3 fatty acids that are otherwise destroyed by harsher alkaline reagents.

PUFA Isomerization
Head-to-head
TMSH: minimal isomer peaks, ~80% recovery per PUFA. TMAH: significant isomerization and degradation of C18:2, C18:3
Supports accurate PUFA profiling without isomerization artifacts
Pyrolysis at 350 °C; triarachidonin, soybean oil, sardine oil

GC Column Protection Through Volatile Byproducts

The thermal decomposition pathways of derivatization reagents directly impact GC column lifespan and chromatogram clarity. TMSH decomposes at relatively low temperatures (approximately 200-250 °C) in the GC injection port, yielding highly volatile dimethyl sulfide and methanol as its sole byproducts [1]. In direct comparison, TMAH produces less volatile degradation products and possesses a strong alkalinity that can rapidly degrade GC capillary columns and overwhelm mass spectrometer detectors [1].

Evidence DimensionThermal decomposition byproducts and column impact
Target Compound DataDecomposes at ~200-250 °C into highly volatile dimethyl sulfide and methanol; prevents column degradation
Comparator Or BaselineTMAH: Strong alkalinity and less volatile byproducts that rapidly degrade GC columns
Quantified DifferenceElimination of alkaline column degradation and interfering byproduct signals
ConditionsOn-column or injection-port derivatization at 200-350 °C

Reduces instrument downtime and consumable costs by protecting expensive capillary columns from alkaline degradation.

Pyrolysis Temperature
Cross-study comparable
TMSH optimal at 400 °C vs. TMAH 600 °C (200 °C lower)
Reduces pyrolytic side reactions and extends column lifetime
Fatty acid and nucleobase standards across multiple pyrolysis temperatures

High-Throughput Reproducibility for Fatty Acid Profiling

For high-throughput metabolomics, derivatization must be rapid, automatable, and highly reproducible. An automated TMSH derivatization method allows for the rapid profiling of fatty acids without the lengthy heated incubations (up to 95 °C) required by reagents like BF3 or HCl [1]. Validation studies using 33 fatty acid standards demonstrated that automated TMSH derivatization yields highly reproducible data, with relative standard deviations (RSD) consistently below the 15% cutoff required for rigorous metabolomic analysis, all while bypassing complex biphasic extractions [1].

Evidence DimensionMethod reproducibility (%RSD) and process time
Target Compound Data<15% RSD for 33 fatty acid standards via automated single-step room-temperature/mild incubation
Comparator Or BaselineBF3/HCl methods: Require multi-step biphasic extraction and up to 95 °C incubation
Quantified DifferenceConsistently <15% RSD with elimination of high-temperature incubation steps
ConditionsAutomated GC-MS profiling of biological matrices

Enables scalable, high-throughput lipidomics workflows by eliminating labor-intensive extraction and heating steps while maintaining strict analytical reproducibility.

Isotope Analysis
Cross-study comparable
TMSH: small, reproducible isotope effects. TMAH: larger, less reproducible kinetic isotope effects
Enables simplified δ13C correction for CSIA of polar analytes
Bentazone and MCPA by online methylation GC-C-IRMS

Online Derivatization for GC-IRMS Isotope Analysis

Analyzing the isotopic composition of negatively charged molecules traditionally requires offline sample preparation to control isotope fractionation. TMSH enables fully automated, online methylation directly in a temperature-programmable GC injector [1]. When applied in stoichiometric excess, TMSH facilitates complete conversion of analytes with minimal and highly reproducible isotope effects, achieving standard deviations as low as 0.3‰ for carbon and nitrogen isotopes, closely rivaling offline Liquid Chromatography-IRMS (0.1‰ SD) but with the speed of an online GC workflow [1].

Evidence DimensionIsotope fractionation reproducibility (Standard Deviation)
Target Compound Data0.3‰ SD for GC-IRMS using online TMSH methylation
Comparator Or BaselineStandard offline LC-IRMS baseline: 0.1‰ SD
Quantified DifferenceComparable isotopic accuracy (0.2‰ difference) with fully automated online processing
ConditionsOnline derivatization in a temperature-programmable GC injector for herbicide isotope analysis

Allows environmental and forensic labs to automate stable isotope analysis without sacrificing the stringent precision required for isotopic fingerprinting.

Cholesteryl Ester Reactivity
Head-to-head
TMSH: negligible methylation. TMAH: near-quantitative for saturated and monounsaturated residues
TMAH required when sterol esters dominate sample matrix
Steric hindrance around ester bond limits TMSH utility
Broad Analyte Coverage
Head-to-head
TMSH equivalent to TMAH for carboxylic acids and nucleobases; TMPAH inferior
Supports multi-analyte panels with added PUFA preservation benefit
13 carboxylic acids, 17 amino acids, 5 nucleobases tested
PUFA Reproducibility
Cross-study comparable
< 6% RSD for EPA and DHA in soybean and sardine oil
Meets stringent precision requirements for food authenticity testing
One-step THM-GC with FID detection

High-Throughput Clinical and Food Lipidomics

Because TMSH enables automated, single-step derivatization with <15% RSD without high-temperature incubations, it is the ideal choice for clinical and food laboratories processing large batches of samples for fatty acid profiling [1].

Marine Oil and Zooplankton Compositional Analysis

Leveraging its ability to prevent the thermal isomerization of highly unsaturated EPA and DHA during THM-GC, TMSH is the strictly preferred reagent over TMAH for the compositional analysis of sensitive marine lipids and omega-3 supplements [2].

Automated Environmental Isotope Analysis

Utilizing its highly reproducible isotope fractionation profile (0.3‰ SD), TMSH is deployed in environmental monitoring labs for the online GC-IRMS analysis of acidic herbicides, eliminating tedious offline derivatization steps [3].

In Situ Astrobiology and Space Instrumentation

Due to its lower pyrolysis temperature requirements and highly volatile byproducts compared to TMAH, TMSH is selected for miniaturized GC-MS instruments on space probes targeting the detection of carboxylic acids and nucleobases in planetary environments [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
PUFA profiling in oils and supplements
Minimal PUFA isomerization during derivatization
Isomer peak absence and recovery consistency
In situ planetary and astrobiology analysis
Lower pyrolysis temperature compatibility
Derivatization yield across analyte classes at reduced temperatures
Compound-specific isotope analysis of contaminants
Small, reproducible isotope effects during methylation
δ13C accuracy and correction simplicity
High-throughput lipidomics in biomedical research
One-step derivatization with PUFA preservation
Precision for PUFA quantification under high-throughput conditions

UNII

835839L58Y

Related CAS

676-84-6 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

Trimethylsulfonium hydroxide

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